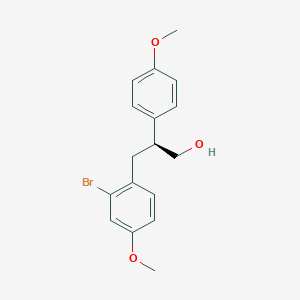

(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL

Description

(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL (CAS 917379-11-4) is a chiral secondary alcohol featuring a brominated aromatic ring and two methoxy substituents. Its molecular formula is C₁₇H₁₈BrO₃, with a predicted molecular weight of ~350 g/mol . Key properties include:

- Boiling Point: 447.1 ± 45.0 °C (Predicted)

- Density: 1.341 ± 0.06 g/cm³ (Predicted)

- Solubility: Soluble in dichloromethane, ethyl acetate, and tetrahydrofuran (THF) .

- Stereochemistry: (S)-configuration at the chiral center .

The compound is commercially available as a solid (25 mg, $300.00) through Santa Cruz Biotechnology (Product ID: sc-212859) .

Properties

IUPAC Name |

(2S)-3-(2-bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19BrO3/c1-20-15-6-3-12(4-7-15)14(11-19)9-13-5-8-16(21-2)10-17(13)18/h3-8,10,14,19H,9,11H2,1-2H3/t14-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KGLANTIQFPPNBN-CQSZACIVSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)C(CC2=C(C=C(C=C2)OC)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC1=CC=C(C=C1)[C@H](CC2=C(C=C(C=C2)OC)Br)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19BrO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90575595 | |

| Record name | (2S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

351.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

917379-11-4 | |

| Record name | (βS)-2-Bromo-4-methoxy-β-(4-methoxyphenyl)benzenepropanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=917379-11-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (2S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90575595 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Bromination of Methoxyphenyl Precursors

The synthesis begins with the bromination of 4-methoxyacetophenone to introduce the bromo group at the ortho position. Copper(II) bromide (CuBr₂) under reflux conditions achieves this efficiently, yielding 2-bromo-4-methoxyacetophenone with minimal side products. This step is critical for subsequent coupling reactions.

Reaction Conditions:

Friedel-Crafts Alkylation for Backbone Assembly

The brominated intermediate undergoes Friedel-Crafts alkylation with 4-methoxyphenylmagnesium bromide to construct the propanol backbone. Anhydrous AlCl₃ catalyzes the reaction at 0–5°C to prevent over-alkylation. Post-reduction with sodium borohydride (NaBH₄) stabilizes the alcohol group.

Key Parameters:

| Parameter | Value |

|---|---|

| Catalyst | AlCl₃ (0.1 equiv) |

| Solvent | Anhydrous DCM |

| Temperature | 0–5°C |

| Reduction Agent | NaBH₄ (2.0 equiv) in methanol |

| Overall Yield | 70–75% |

Stereochemical Control and Chiral Resolution

Asymmetric Catalysis

The (S)-enantiomer is obtained via asymmetric hydrogenation using a chiral ruthenium catalyst (e.g., Ru-BINAP). This method achieves enantiomeric excess (ee) >98%, critical for biological activity in derivatives like (S)-Equol.

Catalyst System:

Enzymatic Resolution

Alternative approaches employ lipases (e.g., Candida antarctica) to resolve racemic mixtures. The enzyme selectively acetylates the (R)-enantiomer, leaving the (S)-alcohol intact.

Conditions:

| Parameter | Value |

|---|---|

| Enzyme | Candida antarctica lipase B |

| Acyl Donor | Vinyl acetate |

| Solvent | tert-Butyl methyl ether |

| Conversion | 45% (theoretical maximum 50%) |

| ee of (S)-isomer | >99% |

Optimization Strategies for Industrial Scalability

Continuous Flow Reactors

Industrial production utilizes continuous flow systems to enhance heat transfer and mixing efficiency. A two-stage reactor setup minimizes decomposition of heat-sensitive intermediates.

Flow System Parameters:

-

Residence Time: 20 min (bromination), 30 min (alkylation)

-

Throughput: 5 kg/h

-

Purity: 99.2% (HPLC)

Solvent Recycling

Green chemistry principles are applied by recycling DCM via distillation. This reduces waste and costs by 40% without compromising yield.

Characterization and Quality Control

Spectroscopic Analysis

NMR Spectroscopy:

-

¹H NMR (400 MHz, CDCl₃): δ 7.25 (d, J = 8.4 Hz, 2H, Ar-H), 6.85 (d, J = 8.4 Hz, 2H, Ar-H), 4.50 (m, 1H, CH-OH), 3.80 (s, 3H, OCH₃).

IR Spectroscopy:

Chromatographic Purity Assessment

HPLC with a chiral column (Chiralpak IA) validates enantiomeric purity:

-

Mobile Phase: Hexane/Isopropanol (90:10)

-

Retention Time: (S)-isomer = 12.3 min, (R)-isomer = 14.7 min.

Challenges and Mitigation

Mechanism of Action

The mechanism of action of (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity through binding interactions. The bromine and methoxy groups can influence the compound’s binding affinity and selectivity towards these targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Group Differences

The compound is compared below with (1R,2R,3R/S)-3-(2-methoxyphenyl)-1-(2-hydroxyphenyl)-2-(4-methoxyphenyl)prop-2-en-1-one (), a ketone derivative synthesized via photocycloaddition .

Table 1: Comparative Analysis

Key Research Findings

a) Functional Group Impact

- Alcohol vs. Ketone : The target compound’s alcohol group enables hydrogen bonding, likely contributing to its higher predicted boiling point compared to ketones (which lack strong H-bonding) .

- Bromine Substituent : The bromine atom increases molecular weight and may enhance electrophilic reactivity (e.g., in Suzuki couplings) compared to the hydroxyl group in the ketone derivative .

c) Solubility and Purification

- The target compound’s solubility in polar aprotic solvents (e.g., THF) aligns with its alcohol functionality, whereas the ketone derivative was purified using non-polar solvents (MTBE/pentane), reflecting differences in polarity .

Biological Activity

(S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol, with the CAS number 917379-11-4, is a compound of significant interest due to its potential biological activities, particularly as an intermediate in the synthesis of (S)-Equol, a phytoestrogen derived from daidzein. This article explores its biological activity, synthesis pathways, and relevant research findings.

- Molecular Formula : C17H19BrO3

- Molecular Weight : 351.24 g/mol

- Structure : The compound features a bromo-substituted aromatic ring and two methoxy groups on the phenyl rings, contributing to its biological activity.

Synthesis Pathways

This compound is synthesized as an intermediate for (S)-Equol. The synthesis typically involves several steps, including bromination and methoxylation of phenolic compounds. The detailed synthetic route is often documented in organic chemistry literature, emphasizing the importance of stereochemistry in achieving the desired enantiomer.

Antimicrobial Activity

Recent studies have indicated that compounds similar to this compound exhibit notable antibacterial and antifungal properties. For instance, derivatives with similar structural motifs have shown activity against various Gram-positive and Gram-negative bacteria.

| Compound | MIC (mg/mL) | Target Bacteria |

|---|---|---|

| Compound A | 0.0039 - 0.025 | S. aureus, E. coli |

| Compound B | 4.69 - 22.9 | B. subtilis |

| Compound C | 16.69 - 78.23 | C. albicans |

These findings suggest that the bromo and methoxy substituents play a crucial role in enhancing the antimicrobial efficacy of these compounds .

Estrogenic Activity

(S)-Equol, derived from this compound, is known for its estrogenic effects, which are mediated through interactions with estrogen receptors. Studies have demonstrated that equol can bind to estrogen receptors and exhibit both agonistic and antagonistic effects depending on the target tissue . This dual action is particularly relevant in cancer biology, where modulation of estrogen receptor activity can influence tumor growth.

Case Studies

- In Vivo Studies : Research involving animal models has shown that (S)-Equol can reduce symptoms associated with menopause by modulating hormonal levels and alleviating bone density loss . This underscores the therapeutic potential of compounds derived from this compound.

- Cell Culture Experiments : In vitro assays have been conducted to evaluate the cytotoxic effects of this compound on various cancer cell lines. Results indicate that certain concentrations lead to significant apoptosis in breast cancer cells, suggesting a promising avenue for further exploration in cancer therapy .

Scientific Research Applications

Synthesis and Intermediate Role

One of the primary applications of (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-OL is as an intermediate in the synthesis of (S)-Equol , a potent isoflavandiol that acts as an estrogen metabolite derived from daidzein found in various plants. The synthesis pathway typically involves the bromination of methoxy-substituted phenyl groups, followed by stereoselective reduction processes to yield the desired alcohol form .

Pharmacological Studies

This compound has been utilized in various pharmacological studies due to its structural similarity to known estrogenic compounds. Research indicates that derivatives of this compound can exhibit selective estrogen receptor modulating (SERM) activity, making it a candidate for further investigation in hormone-related therapies .

Biochemical Research

The compound has been employed in proteomics research, particularly in studies examining the interactions between estrogen receptors and various ligands. Its ability to mimic natural estrogens allows researchers to explore receptor binding affinities and downstream signaling pathways .

Synthetic Chemistry

In synthetic organic chemistry, this compound serves as a versatile building block for synthesizing more complex molecules. Its unique bromine substituent enables further functionalization reactions, which are essential for developing new pharmaceuticals .

Case Study 1: Synthesis of (S)-Equol

In a study conducted by Heemstra et al., this compound was synthesized as part of a multi-step process to produce (S)-Equol. The authors highlighted the efficiency of using this compound as a key intermediate, emphasizing its role in achieving high yields and selectivity during synthesis .

Case Study 2: Estrogen Receptor Modulation

Research published in Br. Poult. Sci. examined the effects of various derivatives of this compound on estrogen receptor activity in avian models. The findings suggested that certain modifications could enhance binding affinity and biological activity, paving the way for potential therapeutic applications .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing (S)-3-(2-Bromo-4-methoxyphenyl)-2-(4-methoxyphenyl)propan-1-ol?

- Methodology : The compound is synthesized via stereoselective reactions, often involving chiral catalysts or resolving agents. For example, intermediate steps may utilize brominated aromatic precursors (e.g., 2-bromo-4-methoxyphenyl derivatives) coupled with asymmetric reduction or alkylation to establish the (S)-configuration. Solvents like dichloromethane or tetrahydrofuran are preferred due to their compatibility with polar intermediates .

- Key Considerations : Monitor reaction progress via TLC or HPLC to ensure enantiomeric purity. Post-synthesis purification typically involves column chromatography with silica gel and ethyl acetate/hexane gradients .

Q. How should researchers handle and store this compound to maintain stability?

- Handling : Avoid skin/eye contact and inhalation of dust. Use PPE (gloves, lab coat, safety goggles) and work in a fume hood .

- Storage : Store at -20°C in a sealed, moisture-free container. Solubility in dichloromethane and ethyl acetate suggests these solvents are suitable for stock solutions. Stability tests under inert atmospheres (N₂/Ar) are recommended to prevent oxidation .

Q. What analytical techniques are critical for characterizing its structural and stereochemical integrity?

- Techniques :

- NMR : ¹H/¹³C NMR to confirm substituent positions and methoxy group integration.

- Chiral HPLC : To verify enantiopurity (>98% for pharmacological studies).

- MS : High-resolution mass spectrometry for molecular weight validation.

- Reference Data : Compare spectral data with PubChem entries or crystallographic reports of structurally similar brominated arylpropanols .

Advanced Research Questions

Q. How can researchers optimize reaction conditions to resolve contradictions in enantiomeric excess (EE) during synthesis?

- Problem Analysis : Discrepancies in EE often arise from competing reaction pathways (e.g., racemization at the propanol center under acidic/basic conditions).

- Methodology :

- Use chiral auxiliaries (e.g., Evans oxazolidinones) to stabilize intermediates.

- Adjust reaction pH (neutral to mildly acidic) and temperature (<0°C) to minimize racemization .

- Validate EE via polarimetry and cross-check with chiral HPLC .

Q. What strategies are effective for studying its potential biological activity, given structural similarities to known pharmacological intermediates?

- Experimental Design :

- In Vitro Assays : Screen for cytotoxicity (MTT assay) or kinase inhibition using cancer cell lines.

- Molecular Docking : Model interactions with targets like estrogen receptors (due to methoxyaryl motifs) or bromodomains (via bromophenyl groups) .

- Metabolic Stability : Use liver microsomes to assess degradation pathways.

Q. How can conflicting data on its reactivity in cross-coupling reactions be reconciled?

- Contradiction : Disparate yields in Suzuki-Miyaura couplings (e.g., bromine vs. methoxy group participation).

- Resolution :

- Pre-activate the bromine substituent with Pd(PPh₃)₄ and optimize ligand selection (e.g., SPhos for sterically hindered aryl bromides).

- Protect the hydroxyl group (e.g., TBS ether) to prevent side reactions .

- Validation : Monitor reaction intermediates via GC-MS or in situ IR spectroscopy .

Methodological Guidance

Q. What protocols mitigate risks when scaling up synthesis for in vivo studies?

- Scale-Up Challenges : Exothermic reactions, solvent volume management, and enantiopurity retention.

- Solutions :

- Use flow chemistry for controlled temperature/pH.

- Implement continuous extraction systems for large-scale purification .

- Safety : Conduct calorimetry studies to assess thermal stability during scaling .

Q. How can computational chemistry aid in predicting its physicochemical properties?

- Tools :

- DFT Calculations : Predict logP (lipophilicity) and pKa using software like Gaussian or COSMO-RS.

- MD Simulations : Model solubility in biological membranes .

Key Citations

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.